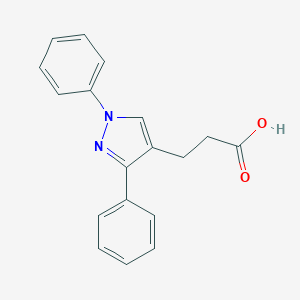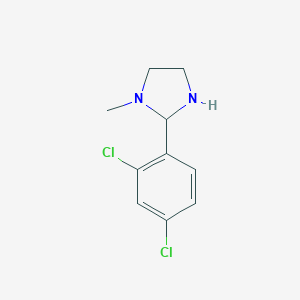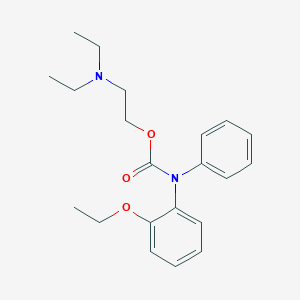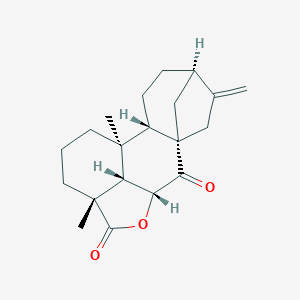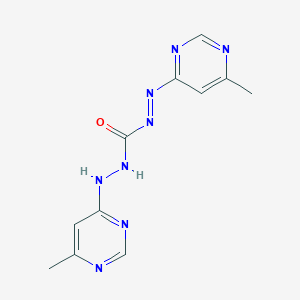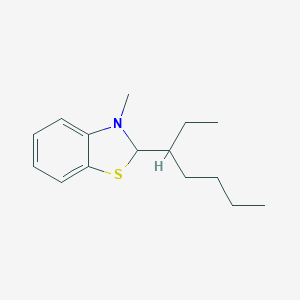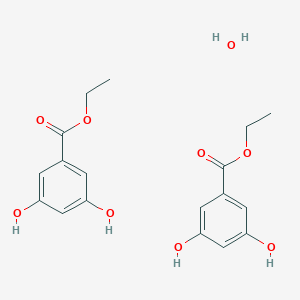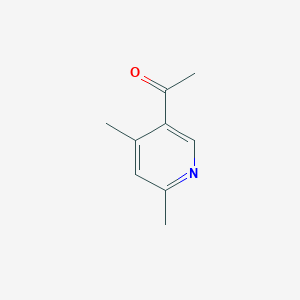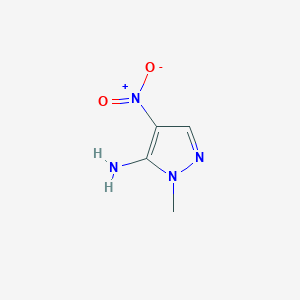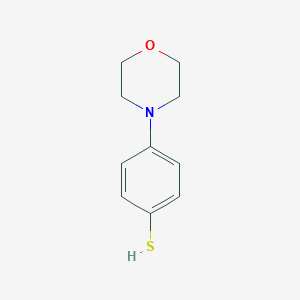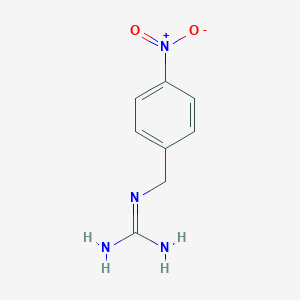
(4-Nitrobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrobenzyl)guanidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a guanidine derivative, and it has been studied for its potential use as a fluorescent probe, as well as its ability to act as a mediator in electrochemical reactions. In
科学研究应用
(4-Nitrobenzyl)guanidine has been widely studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for biological imaging. This compound has been shown to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property makes it a valuable tool for studying the structure and function of biomolecules in living cells.
Another important application of (4-Nitrobenzyl)guanidine is in electrochemical reactions. This compound has been shown to act as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte. This property makes it a valuable tool for developing electrochemical biosensors for various applications, such as medical diagnostics and environmental monitoring.
作用机制
The mechanism of action of (4-Nitrobenzyl)guanidine is not fully understood. However, it is believed that this compound binds to specific biomolecules through electrostatic interactions and hydrogen bonding. Upon binding, it undergoes a conformational change that results in the emission of fluorescence or the transfer of electrons in electrochemical reactions.
生化和生理效应
The biochemical and physiological effects of (4-Nitrobenzyl)guanidine are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising tool for biological imaging and other applications.
实验室实验的优点和局限性
One of the main advantages of (4-Nitrobenzyl)guanidine is its high selectivity for specific biomolecules, which makes it a valuable tool for studying the structure and function of biomolecules in living cells. Additionally, its ability to act as a mediator in electrochemical reactions makes it a valuable tool for developing biosensors for various applications.
However, one of the limitations of this compound is its relatively low quantum yield, which can limit its sensitivity in biological imaging applications. Additionally, its potential toxicity at high concentrations needs to be further studied to ensure its safety for use in biological systems.
未来方向
There are many potential future directions for (4-Nitrobenzyl)guanidine research. One of the most promising areas is the development of improved fluorescent probes for biological imaging. This could involve optimizing the synthesis method to increase the quantum yield, as well as developing new derivatives with improved selectivity and sensitivity.
Another important area for future research is the development of new electrochemical biosensors for various applications. This could involve exploring the use of (4-Nitrobenzyl)guanidine as a mediator in different types of electrochemical reactions, as well as developing new sensing platforms that can be used for medical diagnostics and environmental monitoring.
In conclusion, (4-Nitrobenzyl)guanidine is a valuable compound with many potential applications in scientific research. Its unique properties make it a promising tool for studying biomolecules in living cells and developing biosensors for various applications. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for different applications.
合成方法
The synthesis of (4-Nitrobenzyl)guanidine can be achieved through a variety of methods, including the reaction between (4-nitrophenyl)guanidine and benzyl chloride, or the reaction between 4-nitrobenzaldehyde and guanidine. These methods have been optimized for high yields and purity, and they have been extensively studied in the literature.
属性
CAS 编号 |
103658-71-5 |
|---|---|
产品名称 |
(4-Nitrobenzyl)guanidine |
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)11-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2,(H4,9,10,11) |
InChI 键 |
KGYQNSXOATUPPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
同义词 |
(4-NITROBENZYL)GUANIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



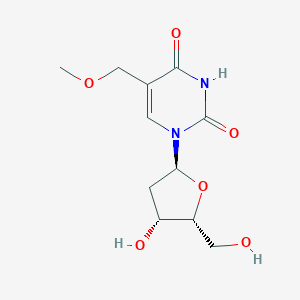
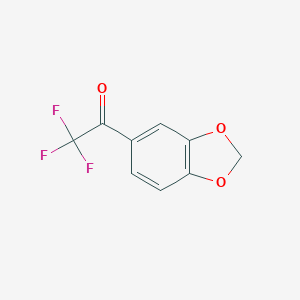
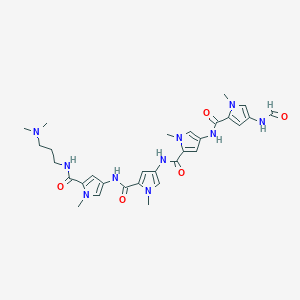
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
